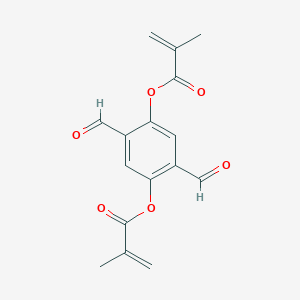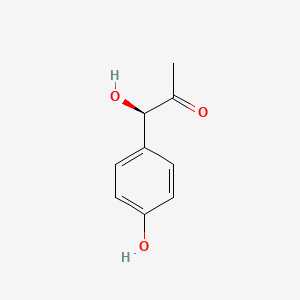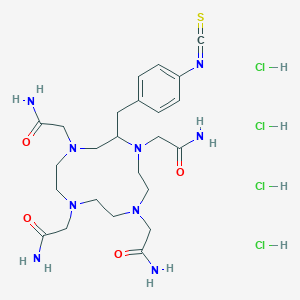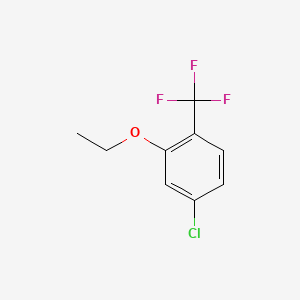
MPB-vc-PAB-DM1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MPB-vc-PAB-DM1 is a thiol-reactive drug-linker conjugate used in the synthesis of antibody-drug conjugates (ADCs). This compound is particularly significant in the field of targeted cancer therapy, where it combines the specificity of monoclonal antibodies with the cytotoxic potency of small molecule drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MPB-vc-PAB-DM1 involves multiple steps, starting with the preparation of the drug-linker conjugate. The process typically includes the following steps:
Synthesis of the Linker: The linker, which includes a valine-citrulline (vc) dipeptide, is synthesized through standard peptide coupling reactions.
Attachment of the Drug: The cytotoxic drug DM1 is then attached to the linker via a para-aminobenzyl (PAB) spacer.
Conjugation to the Antibody: The final step involves the conjugation of the drug-linker to a monoclonal antibody through a maleimide-thiol reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .
Análisis De Reacciones Químicas
Types of Reactions
MPB-vc-PAB-DM1 undergoes several types of chemical reactions:
Substitution Reactions: The maleimide group in the linker reacts with thiol groups on the antibody.
Common Reagents and Conditions
Reagents: Common reagents include peptide coupling agents, protecting groups for amino acids, and thiol-reactive compounds.
Conditions: Reactions are typically carried out under mild conditions to preserve the integrity of the antibody and the drug.
Major Products
The major product of these reactions is the antibody-drug conjugate, which consists of the monoclonal antibody linked to the cytotoxic drug via the vc-PAB linker .
Aplicaciones Científicas De Investigación
MPB-vc-PAB-DM1 has a wide range of applications in scientific research:
Chemistry: Used in the development of new ADCs with improved stability and efficacy.
Biology: Studied for its ability to selectively target and kill cancer cells.
Medicine: Investigated in clinical trials for the treatment of various cancers.
Industry: Employed in the production of ADCs for commercial use
Mecanismo De Acción
The mechanism of action of MPB-vc-PAB-DM1 involves several steps:
Targeting: The monoclonal antibody component binds to a specific antigen on the surface of cancer cells.
Internalization: The ADC is internalized by the cancer cell through receptor-mediated endocytosis.
Release: The vc-PAB linker is cleaved by lysosomal enzymes, releasing the cytotoxic drug DM1.
Cytotoxicity: DM1 disrupts microtubule function, leading to cell cycle arrest and apoptosis
Comparación Con Compuestos Similares
Similar Compounds
Mal-VC-PAB-DM1: Another ADC drug-linker conjugate with similar properties but different linker chemistry.
MC-vc-PAB-Auristatin: Uses auristatin as the cytotoxic drug instead of DM1.
Uniqueness
MPB-vc-PAB-DM1 is unique due to its specific linker chemistry and the use of DM1 as the cytotoxic agent. This combination provides a balance of stability and efficacy, making it a valuable tool in targeted cancer therapy .
Propiedades
Fórmula molecular |
C71H92ClN9O19 |
|---|---|
Peso molecular |
1411.0 g/mol |
Nombre IUPAC |
[(4S)-5-[4-[[6-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-6-oxohexyl]carbamoyloxymethyl]anilino]-4-[[(2S)-2-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoylamino]-3-methylbutanoyl]amino]-5-oxopentyl]carbamic acid |
InChI |
InChI=1S/C71H92ClN9O19/c1-41(2)62(77-56(82)21-15-18-45-25-29-49(30-26-45)81-58(84)31-32-59(81)85)65(88)76-50(19-16-34-73-67(90)91)64(87)75-48-27-23-46(24-28-48)40-97-68(92)74-33-13-11-12-22-57(83)79(7)44(5)66(89)99-55-38-60(86)80(8)51-36-47(37-52(95-9)61(51)72)35-42(3)17-14-20-54(96-10)71(94)39-53(98-69(93)78-71)43(4)63-70(55,6)100-63/h14,17,20,23-32,36-37,41,43-44,50,53-55,62-63,73,94H,11-13,15-16,18-19,21-22,33-35,38-40H2,1-10H3,(H,74,92)(H,75,87)(H,76,88)(H,77,82)(H,78,93)(H,90,91)/b20-14+,42-17+/t43-,44+,50+,53+,54-,55+,62+,63+,70+,71+/m1/s1 |
Clave InChI |
KPLKWLCBRISXPR-NMXNWJIOSA-N |
SMILES isomérico |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCCCCNC(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CCCC6=CC=C(C=C6)N7C(=O)C=CC7=O)C)\C)OC)(NC(=O)O2)O |
SMILES canónico |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCCCCNC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)O)NC(=O)C(C(C)C)NC(=O)CCCC6=CC=C(C=C6)N7C(=O)C=CC7=O)C)C)OC)(NC(=O)O2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


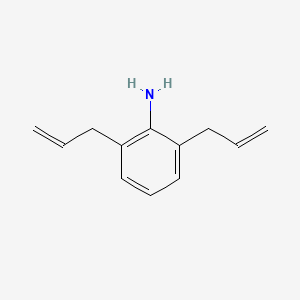
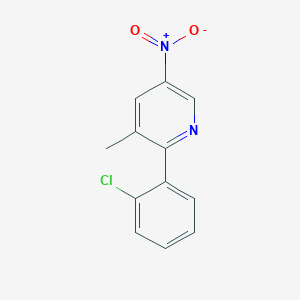
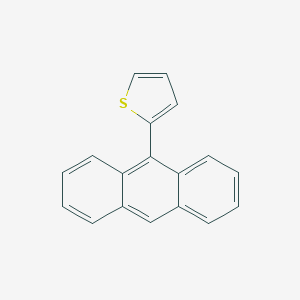
![4-[[2-[(E,3E)-3-[3-[(4-carboxyphenyl)methyl]-1-methyl-5-(trifluoromethyl)benzimidazol-2-ylidene]prop-1-enyl]-3-methyl-6-(trifluoromethyl)benzimidazol-3-ium-1-yl]methyl]benzoate](/img/structure/B14760337.png)
![7H-Cyclopenta[f]quinoxaline](/img/structure/B14760342.png)
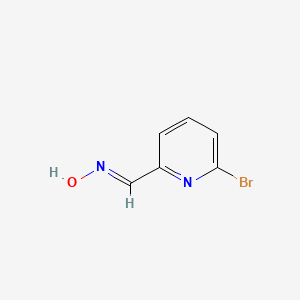
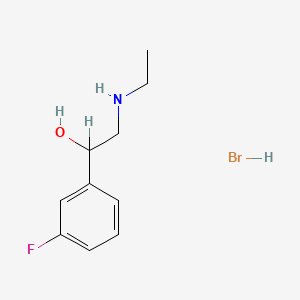

![N-(3-methoxypropyl)-7-methyl-4-oxo-5H-triazolo[1,5-a]quinoxaline-3-carboxamide](/img/structure/B14760355.png)

